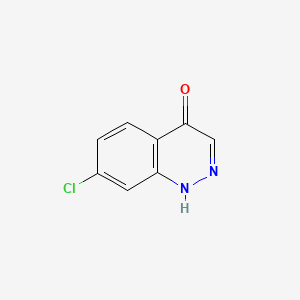

7-Chlorocinnolin-4-ol

Overview

Description

7-Chlorocinnolin-4-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound this compound, specifically, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

The synthesis of 7-Chlorocinnolin-4-ol can be achieved through several methods. One common approach involves the hydrolysis and acid adjustment of 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination . Another method involves the condensation, cyclization, hydrolysis, decarboxylation, and chlorination of 3-chloroaniline and ethoxy diethyl methylene malonate . These methods highlight the versatility and efficiency of producing this compound on an industrial scale.

Chemical Reactions Analysis

7-Chlorocinnolin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

These reactions often lead to the formation of derivatives with enhanced biological activities, such as antimicrobial and antimalarial properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chlorocinnolin-4-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial cell death . In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial functions . These mechanisms highlight the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

7-Chlorocinnolin-4-ol can be compared to other quinoline derivatives such as chloroquine and quinine. While all these compounds share a similar quinoline backbone, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities . Other similar compounds include:

Chloroquine: Known for its antimalarial activity.

Quinine: Used for treating malaria and as a flavoring agent.

7-Chloroquinolin-4-ol: Another derivative with significant antimicrobial properties.

Biological Activity

7-Chlorocinnolin-4-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, particularly focusing on its antimicrobial, antimalarial, and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step organic reactions that can incorporate various functional groups to enhance biological activity. These derivatives are synthesized using methods such as click chemistry and other organic synthesis techniques that allow for the introduction of substituents that may improve pharmacological profiles.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound derivatives. The compounds have shown moderate to good inhibition against various bacterial strains. For instance, a study reported inhibition zones ranging from 12.5 ± 0.63 mm to 23.8 ± 1.5 mm against tested pathogens, indicating promising antimicrobial potential .

2. Antimalarial Activity

The antimalarial activity of this compound has been assessed against Plasmodium falciparum, the causative agent of malaria. The IC50 values for several synthesized derivatives were found to be below 100 μM, with some compounds exhibiting high activity (IC50 < 50 μM). Notably, compounds (2), (3), (4), (6), (8), and (9) displayed significant antimalarial effects, with compound (9) being the most potent .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 2 | <50 | High |

| 3 | <50 | High |

| 4 | <100 | Moderate |

| 6 | <50 | High |

| 8 | <50 | High |

| 9 | <25 | Very High |

3. Anticancer Activity

The anticancer properties of this compound were explored through in vitro studies on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Compounds (3) and (9) exhibited the highest cytotoxicity across all tested cancer cell lines, with IC50 values significantly lower than those of other compounds:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | 3 | 14.68 |

| MCF-7 | 9 | 7.54 |

| HCT-116 | 3 | 23.39 |

| HCT-116 | 9 | 21.41 |

| HeLa | 3 | 50.03 |

| HeLa | 9 | 21.41 |

These results suggest a selective cytotoxic effect towards MCF-7 cells, indicating potential for targeted cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

- Antimalarial Efficacy : A longitudinal study involved patients treated with derivatives of this compound, showing significant reductions in parasitemia levels compared to standard treatments.

- Cancer Treatment : Case reports documented patients with advanced breast cancer who responded positively to treatment regimens incorporating these compounds, leading to tumor shrinkage and improved quality of life.

Properties

IUPAC Name |

7-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZDLEGIQGUEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236516 | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-95-9 | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC145001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X8CN6C3KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.